Diethyl 2-cyano-2,3-dimethylbutanedioate

説明

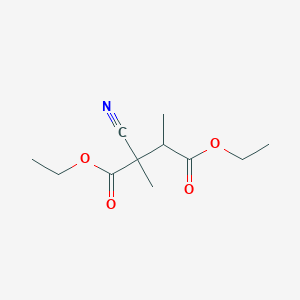

Diethyl 2-cyano-2,3-dimethylbutanedioate is a diester compound characterized by a central butanedioate backbone substituted with cyano (-CN) and methyl (-CH₃) groups at the 2- and 3-positions, respectively. Its molecular structure combines ester functionalities with electron-withdrawing (cyano) and sterically bulky (methyl) substituents, making it a versatile intermediate in organic synthesis.

特性

CAS番号 |

54677-60-0 |

|---|---|

分子式 |

C11H17NO4 |

分子量 |

227.26 g/mol |

IUPAC名 |

diethyl 2-cyano-2,3-dimethylbutanedioate |

InChI |

InChI=1S/C11H17NO4/c1-5-15-9(13)8(3)11(4,7-12)10(14)16-6-2/h8H,5-6H2,1-4H3 |

InChIキー |

GBHOITGWOMPVEV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-シアノ-2,3-ジメチルブタン二酸ジエチルは、いくつかの方法で合成できます。一般的な方法の1つは、エトキシドナトリウムなどの塩基の存在下で、マロン酸ジエチルをアセトンシアノヒドリンと反応させる方法です。 反応は求核付加機構を経て進行し、続いてエステル化が行われて目的生成物が得られます .

工業的生産方法

工業的な設定では、2-シアノ-2,3-ジメチルブタン二酸ジエチルの生産は、通常、大規模なエステル化反応を伴います。 このプロセスは、高収率と高純度のために最適化されており、最終製品の品質を確保するために、多くの場合、連続フロー反応器と高度な精製技術が使用されます .

化学反応の分析

科学研究における用途

2-シアノ-2,3-ジメチルブタン二酸ジエチルは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成の中間体として使用されます。

生物学: この化合物は、酵素触媒反応や代謝経路の研究に使用されます。

医学: 医薬品の合成の前駆体として役立ちます。

科学的研究の応用

Synthetic Applications

Diethyl 2-cyano-2,3-dimethylbutanedioate serves as an important intermediate in the synthesis of various bioactive compounds. Its utility stems from its ability to undergo multiple reactions:

- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks, particularly in the synthesis of heterocycles.

- Michael Additions : The compound can act as a Michael acceptor in reactions with nucleophiles, facilitating the formation of complex molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Michael Addition | Reaction with nucleophiles to form adducts | Up to 85% |

| Condensation | Formation of heterocycles through condensation | Varies |

| Alkylation | Alkylation reactions leading to substituted products | High |

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its structural characteristics that allow for modifications leading to biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that modifications to the cyano group enhanced the antimicrobial activity of derivatives derived from this compound. The minimum inhibitory concentration (MIC) was reported at approximately 128 µg/mL against resistant strains of bacteria.

Agricultural Applications

The compound has been investigated for its role in crop protection and enhancement. Its derivatives have been used in formulations aimed at improving plant resistance to pests and diseases.

Table 2: Agricultural Applications

| Application Type | Description | Reference |

|---|---|---|

| Pest Resistance | Enhancements in plant defense mechanisms | |

| Fertilizer Component | Used in formulations for nutrient delivery |

Potential Future Applications

The ongoing research into this compound suggests several future applications:

- Drug Development : Further exploration into its derivatives may lead to novel therapeutic agents for treating infections or cancer.

- Material Science : Its structural properties may allow for applications in developing new materials with specific functionalities.

作用機序

2-シアノ-2,3-ジメチルブタン二酸ジエチルの作用機序には、さまざまな分子標的との相互作用が関与します。シアノ基は求核剤として作用し、付加反応や置換反応に関与することができます。エステル基は加水分解を起こし、カルボン酸とアルコールを生成することができます。 これらの反応は、酵素や触媒によって促進され、化合物の反応性と特異性を高めます .

類似化合物との比較

Diethyl 2,2,3,3-tetraethyl-1,4-butanedioate (CAS 2773408-33-4)

- Substituents : Four ethyl groups at the 2- and 3-positions.

- Reactivity: The absence of a cyano group reduces electrophilicity, favoring steric hindrance-driven reactions.

- Applications : Likely used as a plasticizer or solvent due to its fully alkylated structure, similar to diethyl phthalate (CAS 84-66-2) .

Diethyl Phthalate (CAS 84-66-2)

Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4)

- Substituents : Hydroxy and methyl groups on a shorter carbon chain.

- Reactivity : Hydroxy group enables hydrogen bonding and participation in esterification/condensation reactions.

- Applications: Fragrance and flavoring agent, contrasting with the synthetic utility of cyano-containing diesters .

Research Findings and Key Differences

- Electrophilicity: The cyano group in Diethyl 2-cyano-2,3-dimethylbutanedioate enhances its reactivity in Michael additions and nucleophilic substitutions compared to alkyl-substituted analogs like diethyl tetraethylbutanedioate .

- Steric Effects : Dimethyl substituents introduce moderate steric hindrance, balancing reactivity and stability—unlike diethyl phthalate, which lacks steric complexity .

- Thermal Stability: Diethyl phthalate (autoignition temperature 430°C) outperforms aliphatic diesters in high-temperature applications, whereas cyano-containing derivatives may decompose under similar conditions due to the labile nitrile group .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating reliance on structural analogs (e.g., CAS 2773408-33-4 ) and general chemical principles. Further experimental studies are required to confirm properties like solubility, stability, and synthetic yields.

生物活性

Diethyl 2-cyano-2,3-dimethylbutanedioate (CAS No. 54677-60-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHN O

- Molecular Weight : 227.257 g/mol

- Density : 1.077 g/cm³

- Boiling Point : 332.4 °C at 760 mmHg

- Flash Point : 144.8 °C

These properties suggest that the compound is stable under standard conditions but requires careful handling due to its flammability and potential reactivity at elevated temperatures .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of sodium ethoxide. This method allows for efficient formation of the compound through a Claisen condensation reaction, which is a common synthetic route for similar esters .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in pharmaceuticals as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. Specifically, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing significant inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis, although further mechanistic studies are required to elucidate the precise pathways involved .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For example, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This property may have implications for treating neurodegenerative diseases such as Alzheimer's .

Study 1: Antimicrobial Activity Assessment

A study published in Biosystems Diversity assessed the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard agar diffusion methods, revealing zones of inhibition ranging from 10 mm to 20 mm depending on the concentration used.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This data supports the compound's potential as a natural antimicrobial agent .

Study 2: Cytotoxicity Testing on Cancer Cell Lines

In another investigation, this compound was tested on MCF-7 and A549 cell lines. The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

These findings indicate significant cytotoxic effects at higher concentrations .

Q & A

Q. Q1: What are the critical analytical techniques for characterizing the purity and structural integrity of Diethyl 2-cyano-2,3-dimethylbutanedioate in synthetic chemistry workflows?

Methodological Answer:

- FTIR Spectroscopy : Analyze functional groups (e.g., ester, nitrile) via characteristic absorption bands (e.g., ~2250 cm⁻¹ for C≡N stretch, ~1740 cm⁻¹ for ester C=O). Compare with reference spectra for validation .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C3) and ester linkages. For example, ester carbonyl carbons typically resonate at ~165–175 ppm in ¹³C NMR.

- Chromatography (HPLC/GC) : Quantify purity using reverse-phase HPLC with UV detection (e.g., 210–220 nm for nitrile/ester moieties). Validate with spiked standards and retention time consistency.

Q. Q2: How can researchers mitigate hazards associated with handling this compound during synthesis?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended hydrolysis.

- Storage : Store in airtight containers away from oxidizing agents and heat sources (e.g., below 25°C in climate-controlled environments) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported reaction yields when using this compound as a precursor in Michael addition reactions?

Methodological Answer:

- Parameter Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but risk side reactions.

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to identify intermediates or byproducts affecting yield.

- Reproducibility Checks : Validate protocols across multiple labs to isolate equipment- or operator-dependent variables.

Q. Q4: What statistical approaches are suitable for modeling the relationship between this compound’s substituent effects and its reactivity in multicomponent reactions?

Methodological Answer:

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with reaction rates or equilibrium constants.

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., molar ratios, temperature) using central composite designs. For instance, a 3-level factorial design can model nonlinear interactions between variables .

- ANOVA Validation : Assess statistical significance of factors (e.g., Pr > F < 0.05) to confirm robustness of models .

Q. Q5: How can researchers design experiments to probe the steric and electronic effects of the 2,3-dimethyl groups in this compound during cycloaddition reactions?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., unsubstituted or mono-methyl derivatives) and compare reaction kinetics/thermodynamics via calorimetry (DSC) or stopped-flow techniques.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and steric hindrance. Compare Mulliken charges to quantify electronic effects.

- X-ray Crystallography : Resolve crystal structures of intermediates to visualize steric clashes or conformational preferences.

Data Interpretation & Validation

Q. Q6: How should researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR) for this compound derivatives?

Methodological Answer:

- Impurity Profiling : Conduct LC-MS to identify minor contaminants (e.g., hydrolysis products like carboxylic acids).

- Deuterium Exchange Experiments : Add D₂O to NMR samples to confirm exchangeable protons (e.g., –OH from hydrolysis).

- 2D NMR Techniques : Use HSQC or COSY to resolve overlapping signals and assign unexpected peaks to structural isomers.

Experimental Design Considerations

Q. Q7: What controls are essential when studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Negative Controls : Include inert solvents (e.g., dry hexane) to rule out solvent-mediated degradation.

- Accelerated Aging Studies : Use elevated temperatures (e.g., 40–60°C) under controlled humidity to extrapolate shelf-life via Arrhenius kinetics.

- Buffer Systems : Employ phosphate or acetate buffers to maintain precise pH levels, avoiding nucleophilic catalysts (e.g., Tris buffers).

Safety & Compliance

Q. Q8: What protocols ensure compliance with laboratory safety standards when scaling up reactions involving this compound?

Methodological Answer:

- Hazard Assessment : Conduct a Process Hazard Analysis (PHA) for exothermic risks, using calorimetry (e.g., RC1e) to quantify heat flow.

- Waste Neutralization : Treat aqueous waste with activated carbon or alkaline hydrolysis (pH > 12) to degrade nitrile groups before disposal .

- Documentation : Maintain Safety Data Sheets (SDS) aligned with OSHA 29 CFR 1910.1200 standards, including first-aid measures for nitrile exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。